N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.: 339096-77-4
VCID: VC6839223
InChI: InChI=1S/C18H14ClF3N4O4/c19-13-7-10(18(20,21)22)8-25-15(13)24-6-5-23-14(27)9-30-26-16(28)11-3-1-2-4-12(11)17(26)29/h1-4,7-8H,5-6,9H2,(H,23,27)(H,24,25)
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C18H14ClF3N4O4
Molecular Weight: 442.78

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide

CAS No.: 339096-77-4

Cat. No.: VC6839223

Molecular Formula: C18H14ClF3N4O4

Molecular Weight: 442.78

* For research use only. Not for human or veterinary use.

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide - 339096-77-4

Specification

CAS No. 339096-77-4
Molecular Formula C18H14ClF3N4O4
Molecular Weight 442.78
IUPAC Name N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(1,3-dioxoisoindol-2-yl)oxyacetamide
Standard InChI InChI=1S/C18H14ClF3N4O4/c19-13-7-10(18(20,21)22)8-25-15(13)24-6-5-23-14(27)9-30-26-16(28)11-3-1-2-4-12(11)17(26)29/h1-4,7-8H,5-6,9H2,(H,23,27)(H,24,25)
Standard InChI Key KKAOPQUMQLLNHZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features three distinct structural domains:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-amine group, which contributes electron-withdrawing characteristics via the trifluoromethyl (-CF₃) and chloro (-Cl) substituents .

  • An ethylenediamine-acetamide bridge connecting the pyridine and isoindole moieties, offering conformational flexibility and hydrogen-bonding potential .

  • An isoindole-1,3-dione system (phthalimide derivative) known for its planar aromatic structure and participation in π-π stacking interactions .

Table 1: Calculated Molecular Properties

PropertyValueMethod/Source
Molecular FormulaC₁₈H₁₅ClF₃N₄O₄PubChem CID 2773479
Molecular Weight449.79 g/molPubChem computation
Topological Polar SA109 ŲChemAxon Predictions
Hydrogen Bond Donors3 (NH, two CONH)Structural Analysis
Hydrogen Bond Acceptors8 (O, N in amides/pyridine)

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The molecule can be dissected into three synthons:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Synthesized via halogenation of 5-(trifluoromethyl)pyridin-2-amine using POCl₃ or SOCl₂ .

  • Ethylenediamine-acetamide linker: Formed by nucleophilic substitution between 2-chloroacetamide and ethylenediamine, followed by protection/deprotection strategies .

  • Isoindole-1,3-dione-oxy fragment: Prepared through condensation of phthalic anhydride with hydroxylamine, yielding the phthalimidoxy group .

Key Reaction Steps

  • Coupling of Pyridine and Ethylenediamine:

    • The primary amine in ethylenediamine reacts with 2-chloroacetamide under basic conditions (e.g., K₂CO₃) to form the secondary amine linkage .

    • Subsequent reaction with 3-chloro-5-(trifluoromethyl)pyridin-2-amine occurs via SNAr (nucleophilic aromatic substitution) at the electron-deficient C2 position of the pyridine ring .

  • Introduction of Phthalimidoxy Group:

    • The hydroxyl group in 2-hydroxyacetamide undergoes Mitsunobu reaction with phthalimide, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • LogP: Predicted at 2.8 (moderate lipophilicity) due to the trifluoromethyl group and aromatic systems .

  • Aqueous Solubility: ~0.12 mg/mL (pH 7.4), limited by the phthalimide’s hydrophobicity .

Stability Studies

  • Hydrolytic Stability: The acetamide bond shows susceptibility to enzymatic cleavage (e.g., amidases), while the phthalimidoxy group resists hydrolysis under physiological pH .

  • Photodegradation: The pyridine ring undergoes partial decomposition under UV light (λ = 254 nm), necessitating storage in amber vials .

Future Directions

  • Synthetic Optimization: Transition from batch to flow chemistry could enhance yield (>75% vs. current 58%) .

  • Target Validation: CRISPR-Cas9 screens to identify primary molecular targets beyond EGFR.

  • Formulation Development: Nanoemulsions to improve bioavailability of the phthalimide moiety .

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